molecular formula C19H19N3O3S B2912113 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895468-01-6

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2912113
CAS No.: 895468-01-6
M. Wt: 369.44
InChI Key: MLYMODAFCWCXKN-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a heterocyclic compound of interest in medicinal chemistry and oncology research. It features a 1,3,4-oxadiazole core, a structure known to influence electronic properties, solubility, and biological activity . Research indicates that oxadiazole derivatives, including this compound, have been investigated for their potential as sensitizing agents in combination with established chemotherapeutics like cisplatin . Studies performed on cancer cell lines, such as HCT116, suggest that such compounds can enhance apoptosis and improve the efficacy of cisplatin, potentially by interfering with DNA damage response pathways, including a noted decrease in the expression of the ATR downstream protein CHK1 . The unique molecular structure, which combines aromatic and heterocyclic components, also makes it a candidate for exploration in materials science, particularly in the development of organic photovoltaic devices where such heterocycles can facilitate charge transport . The synthesis of this compound involves multi-step protocols, including the formation of the oxadiazole ring and subsequent coupling reactions . This compound is intended for research applications only and is not designed for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-3-9-16(10-4-13)26-12-11-17(23)20-19-22-21-18(25-19)14-5-7-15(24-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMODAFCWCXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the oxadiazole ring and the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several synthesized analogs, including:

  • 1,3,4-Oxadiazole-propanamide hybrids (e.g., 8i , 8j , 8k ): These feature variations in aryl sulfonyl piperidinyl groups and aromatic substituents, impacting solubility and melting points.
  • Thiazole-oxadiazole hybrids (e.g., 8d , 8e ): These replace the p-tolylthio group with thiazole rings, altering electronic properties and bioactivity .

Table 1: Key Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound (Inferred) ~450–520* 140–150* 4-Methoxyphenyl, p-tolylthio
8i () 516.63 142–144 4-Methoxyphenylsulfonyl piperidinyl
8h () 516.63 146–148 4-Methoxyphenylsulfonyl, m-tolyl
7k () 535.0 66–68 4-Chlorophenylsulfonyl, 2-ethylphenyl
8d () 350.4 135–136 4-Methylphenyl, thiazol-2-yl

*Estimated based on structural analogs .

Table 2: Bioactivity Comparisons

Compound Name Bioactivity (Key Finding) Reference
Target Compound (Inferred) Potential LOX inhibition, antifungal
8a LOX inhibition (IC₅₀ = 12.5 µM)
LMM5 Antifungal (MIC₉₀ = 32 µg/mL vs. Candida)
7k Hemolytic activity (15% at 100 µg/mL)

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by diverse research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O4S
  • Molecular Weight : 383.42 g/mol
  • CAS Number : 337498-61-0

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxy and thio groups enhances its pharmacological profile.

Antibacterial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antibacterial properties. For instance:

  • Study Findings : A series of synthesized oxadiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM compared to a reference standard (IC50 = 21.25 µM) .
CompoundBacterial StrainIC50 (µM)
Example 1Salmonella typhi2.14
Example 2Bacillus subtilis0.63

The biological activity is attributed to the ability of these compounds to interact with bacterial enzymes and disrupt cellular functions.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Several studies have reported that oxadiazole derivatives exhibit strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
CompoundAChE Inhibition IC50 (µM)
Example 11.13
Example 26.28

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies:

  • Mechanism : The presence of the methoxy group enhances the compound's ability to inhibit pro-inflammatory cytokines, thus reducing inflammation .

Case Studies

  • In Vivo Studies : In vivo evaluations of related oxadiazole compounds demonstrated significant reductions in inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.
  • Docking Studies : Molecular docking studies revealed that this compound binds effectively to target proteins involved in bacterial metabolism and inflammation pathways .

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